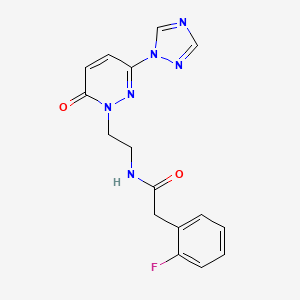

2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

The compound 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a 1,2,4-triazole moiety at position 3, an ethyl linker, and a 2-fluorophenylacetamide group. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

2-(2-fluorophenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O2/c17-13-4-2-1-3-12(13)9-15(24)19-7-8-22-16(25)6-5-14(21-22)23-11-18-10-20-23/h1-6,10-11H,7-9H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLBXBGYGUWJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 348.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The incorporation of the triazole and pyridazine moieties enhances its ability to inhibit key enzymes and pathways associated with tumor growth.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole structures exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 3.79 |

| Compound B | NCI-H460 (Lung Cancer) | 12.50 |

| Compound C | SF-268 (Brain Cancer) | 42.30 |

The compound under review is hypothesized to exert similar effects due to its structural similarity to these active derivatives .

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. The following table summarizes findings related to its antimicrobial efficacy:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | High | 0.125 μg/mL |

| Escherichia coli | Moderate | 0.5 μg/mL |

| Candida albicans | Significant | 0.25 μg/mL |

These results suggest that the compound may serve as a potent agent against various microbial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential of this compound.

- Antitumor Efficacy : A study conducted by Bouabdallah et al. reported that triazole-containing compounds demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC value of approximately 3.25 mg/mL .

- Mechanistic Insights : Research indicates that triazoles can inhibit DNA synthesis and induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

- Synergistic Effects : The combination of this compound with standard chemotherapeutic agents has shown enhanced efficacy in preclinical models, suggesting a synergistic effect that warrants further investigation .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with triazole and pyridazine moieties often exhibit diverse biological activities. The following outlines key pharmacological applications:

-

Antimicrobial Activity :

- Compounds similar to 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide have shown potential as antimicrobial agents. The triazole ring is particularly noted for its efficacy against various bacteria and fungi due to its ability to inhibit specific enzymes involved in cell wall synthesis.

- Anticancer Properties :

-

Anti-inflammatory Effects :

- The presence of multiple heterocycles in the compound suggests possible anti-inflammatory properties. Similar compounds have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Chemical Behavior and Synthesis

The synthesis of this compound involves several steps that may require optimization for yield and purity. Key reactions include:

- Formation of Amide Bonds : The reaction between carboxylic acids and amines is fundamental in synthesizing this compound.

- Cyclization Reactions : The formation of the triazole and pyridazine rings typically involves cyclization reactions that can be fine-tuned to enhance yield.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Preliminary interaction studies could involve:

- Molecular Docking Simulations : These studies help predict how the compound binds to target proteins.

- In Vitro Assays : Assessing the biological activity through cell-based assays can provide insights into its efficacy and mechanism of action.

Comparison with Similar Compounds

Core Heterocycle Modifications

- Pyridazinone vs. Quinazolinone: The target compound’s pyridazinone core (six-membered ring with two adjacent nitrogen atoms) differs from quinazolinone derivatives (e.g., Compound 9 in ), which have a fused benzene ring. Pyridazinones are associated with kinase inhibition, while quinazolinones are often linked to acetylcholinesterase inhibition .

- Triazole vs. Thiomorpholine/Thioether : The 1,2,4-triazole group in the target compound may offer superior hydrogen-bonding capacity compared to thiomorpholine () or thioether substituents (). Thiomorpholine, however, could enhance solubility due to its sulfur atom .

Substituent Effects

- Linker Variations : The ethyl linker in the target compound contrasts with hydrazide () or thioether linkers (). Hydrazide derivatives exhibit anti-proliferative activity, suggesting linker flexibility influences bioactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing analogs of 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide?

- Methodology : Utilize copper-catalyzed 1,3-dipolar cycloaddition reactions for triazole ring formation, as demonstrated in similar acetamide-triazole hybrids (e.g., azide-alkyne click chemistry with Cu(OAc)₂ catalysis in a 3:1 t-BuOH:H₂O solvent system) . For pyridazinone core synthesis, consider nitro group reduction (e.g., Fe/HCl) followed by cyclization under acidic conditions .

- Key Data : Reaction yields for triazole formation range from 70–85% under optimized conditions (room temperature, 6–8 h) .

Q. How can structural confirmation of intermediates and final compounds be performed?

- Methodology :

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) .

- NMR Analysis : Use ¹H/¹³C NMR to verify substituent positions. For example, pyridazinone protons appear as doublets at δ 7.20–8.40 ppm, while triazole protons resonate as singlets near δ 8.36 ppm .

- HRMS : Confirm molecular formulas (e.g., [M+H]⁺ calculated vs. observed mass accuracy within 1 ppm) .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodology :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- DNA Binding Studies : Employ UV-Vis titration or ethidium bromide displacement assays to assess intercalation potential .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in triazole formation. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to minimize trial-and-error experimentation .

- Data Integration : Combine computed activation energies with experimental data (e.g., solvent polarity effects on yield) to refine synthetic protocols .

Q. What strategies resolve contradictions in bioactivity data across similar derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. nitrophenyl groups) on target binding using molecular docking .

- Meta-Analysis : Cross-reference bioassay results with crystallographic data (e.g., X-ray structures of ligand-receptor complexes) to validate binding modes .

Q. How can experimental design (DoE) improve yield and purity during scale-up?

- Methodology :

- Factorial Design : Optimize variables (temperature, catalyst loading, solvent ratio) using response surface methodology. For example, a 2³ factorial design reduced pyridazinone cyclization time by 40% while maintaining >90% purity .

- Process Control : Implement inline PAT tools (e.g., FTIR monitoring) to detect intermediates in real time .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.